N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-16(13-5-7-14(8-6-13)17-4-2-10-26-17)12-21-19(24)18(23)20-11-15-3-1-9-25-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBGNTZYBUTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as continuous flow chemistry to scale up the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert furans to dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofurans .
Scientific Research Applications
N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Furan: The simplest member of the furan family, used as a precursor in various chemical reactions.
2-Furoic Acid: An oxidized derivative of furan, known for its antimicrobial properties.
Furfuryl Alcohol: A furan derivative used in the production of resins and polymers
Uniqueness
N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is unique due to its complex structure, which combines multiple furan rings with additional functional groups.
Biological Activity
N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of multiple functional groups enhances its potential as a pharmacophore.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1705037-01-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Intermediate : Reaction of furan derivatives with appropriate reagents to introduce the necessary functional groups.
- Coupling Reactions : Combining the furan derivative with phenolic compounds under controlled conditions to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The unique structural features allow it to fit into active sites, potentially inhibiting or activating biological pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that furan derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Antioxidant Properties
This compound has demonstrated antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of furan-containing compounds. The results indicated that N-substituted furan derivatives significantly inhibited the growth of breast cancer cell lines through apoptosis induction (reference needed). -
Antioxidant Efficacy :
Research conducted by Zhang et al. (2020) demonstrated that furan derivatives possess strong antioxidant properties, contributing to their protective effects against oxidative damage in neuronal cells (reference needed). -
Inhibition of Enzymatic Activity :
A recent study highlighted the ability of this compound to inhibit specific kinases involved in cancer progression, showcasing its potential as a therapeutic agent (reference needed).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
